N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
CAS No.:
Cat. No.: VC14800766
Molecular Formula: C13H13N5O2S
Molecular Weight: 303.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13N5O2S |
|---|---|
| Molecular Weight | 303.34 g/mol |
| IUPAC Name | N-[2-(1H-imidazol-5-yl)ethyl]-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
| Standard InChI | InChI=1S/C13H13N5O2S/c1-8-6-18-12(20)10(5-16-13(18)21-8)11(19)15-3-2-9-4-14-7-17-9/h4-7H,2-3H2,1H3,(H,14,17)(H,15,19) |
| Standard InChI Key | HJJLBECDHBDLFM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN2C(=O)C(=CN=C2S1)C(=O)NCCC3=CN=CN3 |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture and Functional Groups
The compound features a bicyclic thiazolo[3,2-a]pyrimidine scaffold, where a five-membered thiazole ring is fused to a six-membered pyrimidine ring. This core is substituted at position 6 with a carboxamide group (-CONH2) and at position 2 with a methyl group. A 2-(1H-imidazol-4-yl)ethyl side chain is appended to the carboxamide nitrogen, introducing a secondary heterocyclic moiety (imidazole) linked via an ethyl bridge.
Molecular Formula and Physicochemical Properties
The molecular formula C₁₃H₁₃N₅O₂S corresponds to a molecular weight of 303.34 g/mol. Key physicochemical properties include:
The imidazole ring contributes to the molecule’s basicity, while the carboxamide and thiazolo-pyrimidine core enhance hydrogen-bonding potential, critical for target binding .
Synthesis and Characterization
Synthetic Pathways
The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves cyclocondensation reactions between 1,3-diketones and tetrahydropyrimidine-2-thiones under visible-light irradiation . For this compound, a plausible route includes:
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α-Bromination of 1,3-diketones: Reaction of unsymmetrical 1,3-diketones with N-bromosuccinimide (NBS) to yield α-bromo intermediates.
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Radical-Mediated Cyclization: Visible-light-driven homolytic cleavage of C–Br and S–H bonds generates free radicals, which recombine to form the thiazolo-pyrimidine core .
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Side-Chain Functionalization: Coupling of the imidazole-ethylamine moiety to the carboxamide group via peptide bond formation.
Analytical Characterization
Structural validation employs:
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Nuclear Magnetic Resonance (NMR): ¹H NMR signals at δ 2.25 ppm (methyl group) and δ 3.51–3.77 ppm (ethyl bridge protons) .
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High-Resolution Mass Spectrometry (HRMS): Confirmation of the molecular ion peak at m/z 303.34.
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Infrared (IR) Spectroscopy: Stretching vibrations at 1650–1700 cm⁻¹ (C=O) and 3200–3500 cm⁻¹ (N–H).
Biological Activity and Mechanistic Insights
Selectivity and Toxicity Profiles
Future Research Directions
Pharmacokinetic Optimization
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Bioavailability Enhancement: Structural modifications to improve solubility (e.g., PEGylation) and blood-brain barrier penetration.
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Metabolic Stability: Addressing potential hepatic first-pass metabolism via cytochrome P450 isoform profiling.
Target Identification and Validation
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Proteomic Screens: Identification of binding partners using affinity chromatography and surface plasmon resonance.
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CRISPR-Cas9 Knockout Models: Elucidating pathway dependencies in cancer cells.
Preclinical and Clinical Development
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In Vivo Efficacy: Xenograft models to assess tumor growth inhibition.
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Phase I Trials: Dose-escalation studies to establish safety profiles.
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